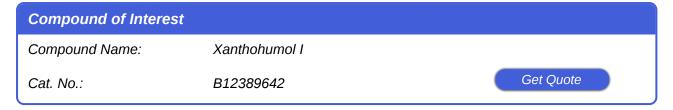


An In-depth Technical Guide to the Chemical Structure and Properties of Xanthohumol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthohumol (XN) is a prenylated chalconoid found in the female inflorescences of the hop plant (Humulus lupulus L.).[1][2][3] As a key ingredient in the brewing of beer, it is one of the most well-known and researched prenylflavonoids.[1] Beyond its role in contributing to the bitterness and flavor of beer, Xanthohumol has garnered significant scientific interest for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of Xanthohumol, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Structure and Identification

Xanthohumol is classified as a prenylated chalcone, a subclass of flavonoids characterized by the presence of a prenyl group (a C5-isoprenoid unit).[6] This structural feature significantly influences its biological activity.

Table 1: Chemical Identification of Xanthohumol



Identifier	Value
IUPAC Name	(E)-1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Molecular Formula	C21H22O5
Molar Mass	354.40 g/mol
CAS Number	6754-58-1
Appearance	Yellow powder/crystals

Physicochemical Properties

The physicochemical properties of Xanthohumol are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its overall bioavailability and therapeutic potential.

Table 2: Physicochemical Properties of Xanthohumol



Property	Value	Reference
Melting Point	157-159 °C	[7]
Boiling Point	576.5 ± 50.0 °C (Predicted)	[8]
Density	1.24 g/cm ³	[7]
pKa (Strongest Acidic)	7.65	[6]
logP (Octanol-water partition coefficient)	4.38 - 5.172 (est.)	[9]
Solubility	Insoluble in water and petroleum ether. Soluble in ethanol (~3-10 mg/mL), DMSO (~2.5-70 mg/mL), and dimethylformamide (DMF) (~3 mg/mL).	[8][10][11][12][13]
UV/Vis. λmax	348, 368 nm	[12]

Pharmacological Properties and Quantitative Data

Xanthohumol exhibits a wide range of pharmacological activities, with a significant body of research focused on its anticancer, anti-inflammatory, and antioxidant effects.

Anticancer Activity

Xanthohumol has demonstrated potent antiproliferative and pro-apoptotic effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values are summarized below.

Table 3: Anticancer Activity (IC50) of Xanthohumol against Various Cancer Cell Lines



Cancer Type	Cell Line	IC50 (µM)	Exposure Time (h)	Reference
Breast Cancer	MDA-MB-231	6.7	24	[1][6]
Hs578T	4.78	24	[1][6]	
Colon Cancer	HCT-15	3.6	24	[1][6]
40-16	4.1, 3.6, 2.6	24, 48, 72	[1]	
Glioblastoma	A-172	12.3 ± 6.4	72	[11]
Liver Cancer	HepG2	~25	Not Specified	[6]
Huh7	~25	Not Specified	[6]	
Lung Cancer (Non-small cell)	A549	74.06, 25.48, 13.50	24, 48, 72	[8]
Merkel Cell Carcinoma	MCC-13	23.4 ± 6.3	72	[11]
Neuroblastoma	NGP, SH-SY-5Y, SK-N-AS	~12	Not Specified	[14]
Ovarian Cancer	A-2780	0.52, 5.2	48, 96	[1]
Pancreatic Cancer	AsPC-1, PANC- 1, L3.6pl, MiaPaCa-2	5-30	48	[15]
Prostate Cancer	PC3	>20	48	[16]
Urinary Bladder Carcinoma	5637	12.3 - 15.4	72	[11]

Anti-inflammatory Activity

Xanthohumol modulates key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes.

Table 4: Anti-inflammatory Activity of Xanthohumol



Target/Assay	Effect	Concentration	Cell Line/System	Reference
Nitric Oxide (NO) Production	>90% inhibition	10 μg/mL	RAW264.7 macrophages	[3]
Pro-inflammatory Cytokines (IL-1β, IL-6, MCP-1, TNF-α)	Suppression of production	0.5 - 20 μΜ	Macrophages and monocytes	[17]
Cyclooxygenase- 1 (COX-1) and Cyclooxygenase- 2 (COX-2)	Inhibition	Not Specified	In vitro	[4]
NF-кВ Activation	Inhibition	5 μΜ	K562 cells	[18]

Antioxidant Activity

Xanthohumol's antioxidant capacity has been evaluated using various assays, demonstrating its ability to scavenge free radicals.

Table 5: Antioxidant Activity of Xanthohumol



Assay	Result (Trolox Equivalent Antioxidant Capacity - TEAC)	Reference
ABTS (2,2'-azino-bis(3- ethylbenzothiazoline-6- sulphonic acid)) Assay	0.32 ± 0.09 μmol/L	[19]
FRAP (Ferric Reducing Antioxidant Power) Assay	0.27 ± 0.04 μmol/L	[19]
DPPH (2,2-diphenyl-1- picrylhydrazyl) Assay	No significant scavenging effect	[19]
ORAC (Oxygen Radical Absorbance Capacity)	High activity	[20]

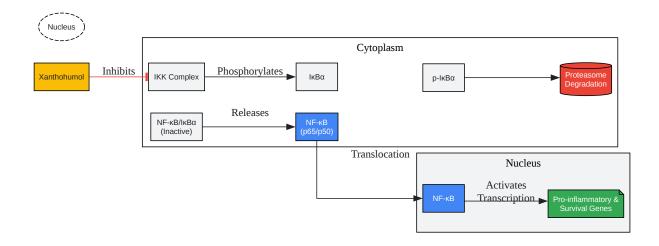
Key Signaling Pathways Modulated by Xanthohumol

Xanthohumol exerts its biological effects by modulating several critical intracellular signaling pathways.

NF-kB Signaling Pathway

Xanthohumol inhibits the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and inhibiting its translocation to the nucleus.[16][18][21]





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Xanthohumol's inhibition of the NF-kB signaling pathway.

STAT3 Signaling Pathway

Xanthohumol has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their proliferation and survival. Xanthohumol can suppress STAT3 activation, leading to reduced tumor growth.[7][10][22]



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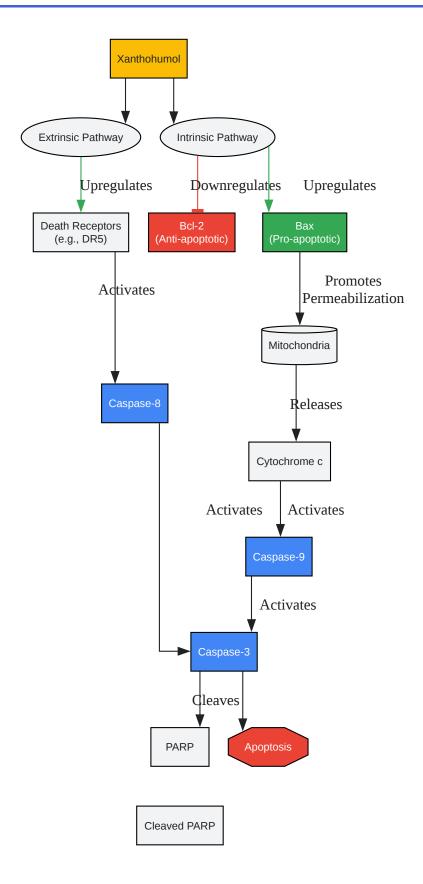


Inhibition of the STAT3 signaling pathway by Xanthohumol.

Apoptosis Signaling Pathway

Xanthohumol induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of key apoptosis-related proteins, leading to the activation of caspases and programmed cell death.[8][9][12]





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Induction of apoptosis by Xanthohumol via intrinsic and extrinsic pathways.



Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of Xanthohumol's biological activities.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24-48 hours to allow for cell attachment.[23]
- Compound Treatment: Treat the cells with varying concentrations of Xanthohumol (e.g., 25-50 μM) and/or other test compounds for the desired duration (e.g., 24, 48, or 72 hours).[23]
- MTT Addition: After the incubation period, remove the supernatant and add 20 μL of MTT solution (final concentration 1.1 mM) to each well.[23]
- Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.
- Formazan Solubilization: Add 150 μ L of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 550-590 nm using a microplate reader.
 [23]
- Calculation: The percentage of cytotoxicity is calculated using the formula: % Cytotoxicity =
 [1 (Absorbance of experimental wells / Absorbance of control wells)] x 100%.[23]

Antioxidant Capacity Assays

6.2.1. DPPH Radical Scavenging Assay

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This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical.

Protocol:

- Reaction Mixture: Prepare reaction mixtures containing the test sample (dissolved in DMSO or ethanol) and a 200 µM DPPH ethanolic solution in a 96-well plate.[24]
- Incubation: Incubate the plate at 37°C for 20 minutes.
- Absorbance Measurement: Measure the absorbance of the DPPH free radical at 515 nm.[24]
- Calculation: The percent inhibition is determined by comparing the absorbance of the sample to that of a control (DMSO-treated).[24]

6.2.2. ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.

Protocol:

- ABTS Radical Generation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
- Reaction Mixture: Add the test sample to the ABTS radical solution.
- Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm).
- Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[19]

6.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).



Protocol:

- FRAP Reagent: Prepare the FRAP reagent containing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl₃·6H₂O solution.
- Reaction Mixture: Mix the test sample with the FRAP reagent.
- Absorbance Measurement: Measure the absorbance of the colored ferrous-TPTZ complex at 593 nm.
- Calculation: The antioxidant capacity is determined from a standard curve and expressed as TEAC.[19]

Conclusion

Xanthohumol stands out as a promising natural compound with a diverse pharmacological profile. Its well-defined chemical structure and multifaceted biological activities, particularly in the realms of cancer, inflammation, and oxidative stress, make it a compelling subject for further research and development. The quantitative data and mechanistic insights provided in this guide underscore the therapeutic potential of Xanthohumol and offer a solid foundation for future investigations aimed at harnessing its properties for human health. The detailed experimental protocols and signaling pathway diagrams serve as valuable resources for researchers designing and interpreting studies on this intriguing prenylflavonoid.

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